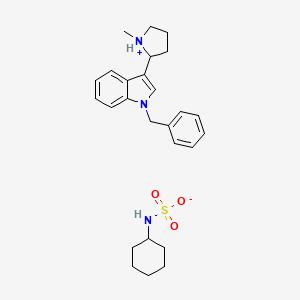
1-Benzyl-3-(1-methyl-2-pyrrolidinyl)indole cyclohexanesulfamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-3-(1-methyl-2-pyrrolidinyl)indole cyclohexanesulfamate is a complex organic compound that belongs to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is of interest due to its unique structure, which combines an indole core with a pyrrolidine ring and a cyclohexanesulfamate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-(1-methyl-2-pyrrolidinyl)indole cyclohexanesulfamate typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the benzyl group and the pyrrolidine ring. The final step involves the addition of the cyclohexanesulfamate group. Key reagents used in these steps include aryl hydrazines, ketones, and alkyl halides .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as microwave irradiation can be employed to accelerate reaction times and improve efficiency . The use of high-purity starting materials and advanced purification methods, such as chromatography, ensures the production of high-quality compounds suitable for research and industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzyl-3-(1-methyl-2-pyrrolidinyl)indole cyclohexanesulfamate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.
Reduction: Reduction reactions can remove oxygen-containing groups or introduce hydrogen atoms, modifying the compound’s structure.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydride). Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired transformations .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups .
Applications De Recherche Scientifique
1-Benzyl-3-(1-methyl-2-pyrrolidinyl)indole cyclohexanesulfamate has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific biological pathways.
Mécanisme D'action
The mechanism of action of 1-Benzyl-3-(1-methyl-2-pyrrolidinyl)indole cyclohexanesulfamate involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The pyrrolidine ring and cyclohexanesulfamate group contribute to the compound’s overall binding affinity and specificity. These interactions can influence biological pathways, leading to various physiological effects .
Comparaison Avec Des Composés Similaires
1-Benzyl-3-(1-methyl-2-pyrrolidinyl)indole: Lacks the cyclohexanesulfamate group, resulting in different reactivity and applications.
3-(1-Methyl-2-pyrrolidinyl)indole: Missing the benzyl group, affecting its chemical properties and biological activity.
1-Benzyl-3-(1-methyl-2-pyrrolidinyl)indole-5-carboxylate: Contains a carboxylate group instead of the cyclohexanesulfamate group, leading to distinct chemical behavior.
Uniqueness: 1-Benzyl-3-(1-methyl-2-pyrrolidinyl)indole cyclohexanesulfamate stands out due to its combination of an indole core, a pyrrolidine ring, and a cyclohexanesulfamate group. This unique structure imparts specific chemical reactivity and biological activity, making it valuable for various research and industrial applications .
Propriétés
Numéro CAS |
20465-89-8 |
|---|---|
Formule moléculaire |
C26H35N3O3S |
Poids moléculaire |
469.6 g/mol |
Nom IUPAC |
1-benzyl-3-(1-methylpyrrolidin-1-ium-2-yl)indole;N-cyclohexylsulfamate |
InChI |
InChI=1S/C20H22N2.C6H13NO3S/c1-21-13-7-12-19(21)18-15-22(14-16-8-3-2-4-9-16)20-11-6-5-10-17(18)20;8-11(9,10)7-6-4-2-1-3-5-6/h2-6,8-11,15,19H,7,12-14H2,1H3;6-7H,1-5H2,(H,8,9,10) |
Clé InChI |
ISPVXYGNERQUGG-UHFFFAOYSA-N |
SMILES canonique |
C[NH+]1CCCC1C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4.C1CCC(CC1)NS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


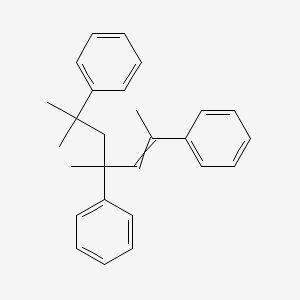

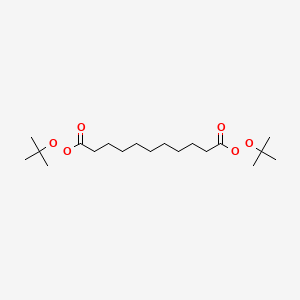
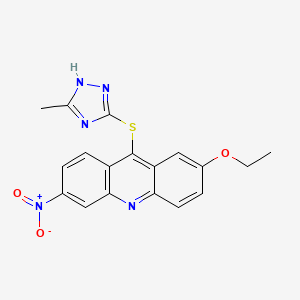
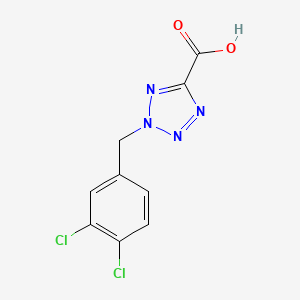
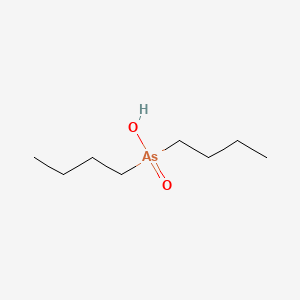
![1,1'-[1H-Imidazol-3-ium-1,3-diyldi(hexane-6,1-diyl)]bis(3-benzyl-1H-imidazol-3-ium) trifluoride](/img/structure/B13745355.png)



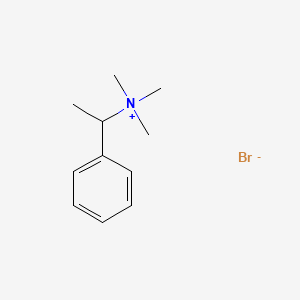
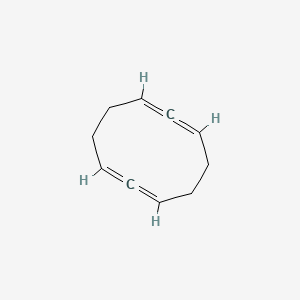
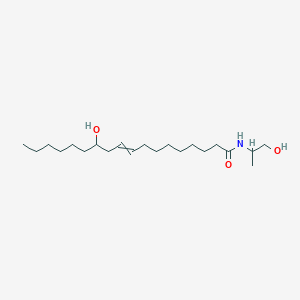
![(5-Methyl-3-phenyl-4-isoxazolyl)[4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl]-methanone](/img/structure/B13745402.png)
